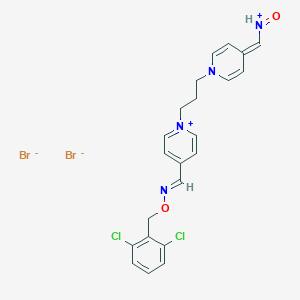

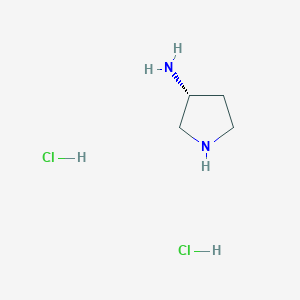

Xtt tetrazolium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

GNF-Pf-117 est un composé chimique connu pour ses propriétés d'inhibition sélective. Il est principalement utilisé dans la recherche scientifique pour sa capacité à inhiber des enzymes spécifiques, ce qui en fait un outil précieux pour l'étude de divers processus biologiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de GNF-Pf-117 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions contrôlées. La voie de synthèse exacte peut varier, mais elle implique généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter les réactions .

Méthodes de production industrielle : La production industrielle de GNF-Pf-117 suit des voies de synthèse similaires, mais à plus grande échelle. Cela implique l'utilisation d'équipements de qualité industrielle et de mesures strictes de contrôle qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions : GNF-Pf-117 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant GNF-Pf-117 comprennent les oxydants, les réducteurs et les nucléophiles. Les réactions sont généralement réalisées dans des conditions contrôlées de température et de pression pour garantir des rendements optimaux .

Principaux produits : Les principaux produits formés à partir des réactions de GNF-Pf-117 dépendent des réactifs et des conditions spécifiques utilisés. Ces produits sont souvent des intermédiaires ou des dérivés qui conservent la structure de base de GNF-Pf-117 tout en présentant des propriétés améliorées ou modifiées .

4. Applications de la recherche scientifique

GNF-Pf-117 a un large éventail d'applications dans la recherche scientifique :

Industrie : GNF-Pf-117 est utilisé dans la production de produits chimiques et de produits pharmaceutiques spécialisés.

5. Mécanisme d'action

Le mécanisme d'action de GNF-Pf-117 implique son inhibition sélective d'enzymes spécifiques. Il se lie au site actif de l'enzyme, empêchant sa fonction normale et modulant ainsi la voie biologique dans laquelle l'enzyme est impliquée . Cette inhibition sélective est cruciale pour étudier le rôle de ces enzymes dans divers processus biologiques .

Composés similaires :

GNF-Pf-1127 : Un autre inhibiteur sélectif présentant des propriétés similaires mais des cibles moléculaires différentes.

GNF-Pf-5009 : Connu pour son efficacité à inhiber un ensemble différent d'enzymes.

Unicité : GNF-Pf-117 est unique en raison de sa grande sélectivité et de sa puissance à inhiber des enzymes spécifiques. Cela en fait un outil précieux dans la recherche, permettant aux scientifiques d'étudier les fonctions enzymatiques avec une grande précision .

Applications De Recherche Scientifique

GNF-Pf-117 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions to study enzyme inhibition and reaction mechanisms.

Biology: GNF-Pf-117 is employed in biological studies to investigate cellular processes and enzyme functions.

Industry: GNF-Pf-117 is used in the production of specialized chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of GNF-Pf-117 involves its selective inhibition of specific enzymes. It binds to the active site of the enzyme, preventing its normal function and thereby modulating the biological pathway in which the enzyme is involved . This selective inhibition is crucial for studying the role of these enzymes in various biological processes .

Comparaison Avec Des Composés Similaires

GNF-Pf-1127: Another selective inhibitor with similar properties but different molecular targets.

GNF-Pf-5009: Known for its efficacy in inhibiting a different set of enzymes.

Uniqueness: GNF-Pf-117 is unique due to its high selectivity and potency in inhibiting specific enzymes. This makes it a valuable tool in research, allowing scientists to study enzyme functions with high precision .

Propriétés

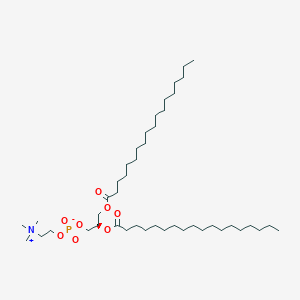

Numéro CAS |

117038-70-7 |

|---|---|

Formule moléculaire |

C22H17N7O13S2 |

Poids moléculaire |

651.5 g/mol |

Nom IUPAC |

4-methoxy-5-[3-(2-methoxy-4-nitro-5-sulfophenyl)-5-(phenylcarbamoyl)tetrazol-2-ium-2-yl]-2-nitrobenzenesulfonate |

InChI |

InChI=1S/C22H17N7O13S2/c1-41-17-8-15(28(31)32)19(43(35,36)37)10-13(17)26-24-21(22(30)23-12-6-4-3-5-7-12)25-27(26)14-11-20(44(38,39)40)16(29(33)34)9-18(14)42-2/h3-11H,1-2H3,(H2-,23,30,35,36,37,38,39,40) |

Clé InChI |

CFBVWCHTNQHZLT-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1N2N=C(N=[N+]2C3=CC(=C(C=C3OC)[N+](=O)[O-])S(=O)(=O)[O-])C(=O)NC4=CC=CC=C4)S(=O)(=O)O)[N+](=O)[O-] |

SMILES canonique |

COC1=CC(=C(C=C1N2N=C(N=[N+]2C3=CC(=C(C=C3OC)[N+](=O)[O-])S(=O)(=O)[O-])C(=O)NC4=CC=CC=C4)S(=O)(=O)O)[N+](=O)[O-] |

| 117038-70-7 | |

Synonymes |

2,3-bis (2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-((phenylamino)carbonyl)-2H-tetrazolium hydroxide XTT tetrazolium |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid](/img/structure/B53568.png)

![[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-iodo-2,6-dimethylbenzoate](/img/structure/B53583.png)